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molecular formula C8H9NO4 B8307970 2-Methoxymethyl-4-nitrophenol

2-Methoxymethyl-4-nitrophenol

Cat. No. B8307970
M. Wt: 183.16 g/mol
InChI Key: LDKUCBVEAIZHKZ-UHFFFAOYSA-N
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Patent
US07445645B2

Procedure details

18.7 g (0.1 mol) of 2-chloromethyl-4-nitrophenol and 50 ml of pure methanol were mixed together and refluxed for 2 hours 30 minutes. 37 ml of sodium methoxide (0.2 mol, 5.4 N solution in MeOH) were added and the mixture was refluxed for another 30 minutes. The resulting mixture was cooled in an ice bath and diluted with 350 ml of water, and the insoluble matter formed was filtered off. The filtrate was acidified with acetic acid (10 ml). The crystalline product was filtered off by suction, reslurried in ice-cold water and then dried over P2O5 at 40° C. 11.4 g of crude products were isolated and then recrystallized from 15 ml of isopropyl acetate to give 7.5 g of expected product.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12].[CH3:13][OH:14].C[O-].[Na+]>O>[CH3:13][O:14][CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
ClCC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
37 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the insoluble matter formed
FILTRATION
Type
FILTRATION
Details
was filtered off
FILTRATION
Type
FILTRATION
Details
The crystalline product was filtered off by suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 at 40° C
CUSTOM
Type
CUSTOM
Details
11.4 g of crude products were isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from 15 ml of isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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